N-[(2-methylphenyl)(phenyl)methyl]urea

Anticonvulsant drug discovery Benzhydrylurea SAR Positional isomer pharmacology

N-[(2-methylphenyl)(phenyl)methyl]urea (CAS 71135-99-4, synonym o-methylbenzhydrylurea) is a monosubstituted benzhydryl urea derivative with molecular formula C15H16N2O and a molecular weight of 240.30 g/mol. The compound features a urea moiety attached to a benzhydryl (diphenylmethyl) scaffold bearing a single ortho-methyl substituent on one phenyl ring.

Molecular Formula C15H16N2O
Molecular Weight 240.30 g/mol
Cat. No. B5236619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2-methylphenyl)(phenyl)methyl]urea
Molecular FormulaC15H16N2O
Molecular Weight240.30 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(C2=CC=CC=C2)NC(=O)N
InChIInChI=1S/C15H16N2O/c1-11-7-5-6-10-13(11)14(17-15(16)18)12-8-3-2-4-9-12/h2-10,14H,1H3,(H3,16,17,18)
InChIKeyVLBUUPJRYPTPGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(2-Methylphenyl)(phenyl)methyl]urea (o-Methylbenzhydrylurea): Procurement-Relevant Chemical Identity and Class Profile


N-[(2-methylphenyl)(phenyl)methyl]urea (CAS 71135-99-4, synonym o-methylbenzhydrylurea) is a monosubstituted benzhydryl urea derivative with molecular formula C15H16N2O and a molecular weight of 240.30 g/mol [1]. The compound features a urea moiety attached to a benzhydryl (diphenylmethyl) scaffold bearing a single ortho-methyl substituent on one phenyl ring. It belongs to the broader class of N-benzhydrylureas, a family of compounds with established anticonvulsant, antihypoxic, and hepatic monooxygenase-inducing pharmacological profiles documented across multiple decades of Russian-language medicinal chemistry literature [2]. This compound is structurally distinct from the more widely studied N-(2-methylphenyl)-N′-phenylurea (CAS 13140-49-3), which positions the urea bridge between the two aromatic rings rather than on a benzhydryl methylene carbon.

Why N-[(2-Methylphenyl)(phenyl)methyl]urea Cannot Be Casually Interchanged with Other Benzhydrylurea or Phenylurea Analogs


High-strength, head-to-head comparative data for this specific ortho-methylbenzhydrylurea derivative remain sparse in the open literature, and users should approach procurement with this evidentiary limitation in mind [1]. Nevertheless, well-established structure–activity relationship (SAR) trends across the benzhydrylurea class demonstrate that the position of a single aryl substituent fundamentally alters the pharmacological activity profile. In monosubstituted benzhydrylureas, the anticonvulsive activity rank order is ortho > meta > para, whereas antihypoxic activity follows the inverse trend of meta > ortho > para [2]. Thus, substituting N-[(2-methylphenyl)(phenyl)methyl]urea with its para-methyl isomer (CAS not assigned; CHEMBL1373129) [3] or with the clinically studied meta-chloro derivative Galodif (m-Cl-benzhydrylurea) would be expected to yield divergent biological outcomes. Additionally, the structurally distinct isomer N-(2-methylphenyl)-N′-phenylurea (CAS 13140-49-3) — in which the urea nitrogen atoms are directly linked to aryl rings — differs in fundamental scaffold architecture, producing different enzyme inhibition profiles [4]. These positional and architectural differences preclude generic interchangeability for any application requiring reproducible biological or pharmacological outcomes.

Quantitative Differentiation Evidence for N-[(2-Methylphenyl)(phenyl)methyl]urea vs. Closest Analogs


Ortho-Methyl Substitution on the Benzhydryl Scaffold Favors Anticonvulsant Activity: Positional SAR from the N-Benzhydrylurea Class

Among monosubstituted benzhydrylureas (general structure: substituted benzhydryl-NH-CO-NH₂), the rank order of anticonvulsive activity is ortho > meta > para [1]. This SAR, established across a series of halogen- and alkyl-substituted benzhydrylureas, indicates that the ortho-methyl substitution pattern of N-[(2-methylphenyl)(phenyl)methyl]urea positions it at the most favorable end of the anticonvulsant activity spectrum within this class. In contrast to the meta-chloro-substituted Galodif (m-Cl-benzhydrylurea), which was developed primarily for its balanced anticonvulsant–antihypoxic profile [2], the ortho-methyl derivative is predicted by class SAR to prioritize anticonvulsant potency at the expense of antihypoxic activity.

Anticonvulsant drug discovery Benzhydrylurea SAR Positional isomer pharmacology

Opposing SAR Directions: Antihypoxic Activity Is Deprioritized in Ortho-Substituted Benzhydrylureas

The antihypoxic activity of monosubstituted benzhydrylureas, measured in a histotoxic hypoxia model, follows the rank order meta > ortho > para [1]. This quantitative structure–activity relationship (QSAR) finding means that N-[(2-methylphenyl)(phenyl)methyl]urea, with its ortho-methyl substituent, occupies the middle tier of antihypoxic efficacy — inferior to any meta-substituted analog but superior to para-substituted variants. The clinically investigated meta-Cl-benzhydrylurea (Galodif) was specifically selected for its favorable antihypoxic profile [2]. This divergent SAR creates a clear application-dependent selection criterion: ortho-substituted benzhydrylureas for anticonvulsant-focused programs, meta-substituted for antihypoxic-focused programs.

Antihypoxic screening Ischemia research Benzhydrylurea pharmacology

Physicochemical Property Differentiation: LogP, Molecular Weight, and Hydrogen Bonding vs. Unsubstituted Benzhydrylurea

N-[(2-methylphenyl)(phenyl)methyl]urea (MW 240.30, predicted LogP ~2.5) differs from the unsubstituted parent compound benzhydrylurea (CAS 724-18-5, MW 226.27, ACD/LogP 2.64) [1] by the addition of a single ortho-methyl group. This substitution adds 14 Da to the molecular weight while slightly reducing the predicted lipophilicity (LogP 2.5 vs. 2.64). Both compounds share identical hydrogen bond donor (2) and acceptor (1) counts, as well as the same rotatable bond count (3). The ortho-methyl group introduces increased steric bulk adjacent to the urea attachment point, which may influence target binding conformations and metabolic stability [2]. By comparison, the para-methyl isomer N-[(4-methylphenyl)(phenyl)methyl]urea (CHEMBL1373129, MW 240.30) shares identical molecular weight and formula but differs in the spatial orientation of the methyl substituent relative to the benzhydryl–urea junction.

Physicochemical profiling ADME prediction Lead optimization

Ortho-Methyl Substituent Effects on Enzyme Inhibition: α-Chymotrypsin SAR Supports Ortho Preference in Phenylurea Scaffolds

In a systematic study of 18 unsymmetrical 1,3-disubstituted urea derivatives as α-chymotrypsin inhibitors, the inhibitory activity was found to decline with the substitution order ortho > meta > para on the N-phenyl ring [1]. The most potent compound in this series, N-(2-methylphenyl)-2-oxo-1-pyrrolidinecarboxamide (compound 15, bearing an ortho-methyl group), exhibited an IC₅₀ of 8.10 ± 0.14 µM, statistically comparable to the standard inhibitor chymostatin (IC₅₀ = 8.24 ± 0.11 µM) [1]. Although this study evaluated N-methylphenyl-N′-substituted ureas rather than benzhydrylureas, the consistent ortho-preference trend across urea subclasses suggests that the ortho-methyl substitution pattern in N-[(2-methylphenyl)(phenyl)methyl]urea may similarly confer enhanced enzyme–inhibitor complementarity for serine protease targets.

α-Chymotrypsin inhibition Serine protease inhibitor Substituent position SAR

Evidence-Backed Application Scenarios for N-[(2-Methylphenyl)(phenyl)methyl]urea in Research and Preclinical Programs


Anticonvulsant Lead Optimization Programs Targeting Ortho-Substituted Benzhydrylurea Scaffolds

Based on class-level SAR establishing ortho > meta > para for anticonvulsive activity in benzhydrylureas [1], N-[(2-methylphenyl)(phenyl)methyl]urea represents the most favorable substitution pattern for anticonvulsant screening within the monosubstituted benzhydrylurea series. Medicinal chemistry teams can use this compound as a starting scaffold for further derivatization (e.g., halogenation, additional ring substitution) to optimize potency, while explicitly avoiding meta-substituted analogs if antihypoxic activity is an undesired confounding variable. The compound's ortho-methyl group also introduces steric constraints that may enhance target selectivity relative to the unsubstituted parent benzhydrylurea [2].

α-Chymotrypsin and Serine Protease Inhibitor Development

The ortho-methyl substitution pattern has been validated as the optimal configuration for α-chymotrypsin inhibition in closely related 1,3-disubstituted urea series, delivering potency comparable to the reference inhibitor chymostatin (IC₅₀ ~8 µM range for the most potent ortho-substituted analog) [3]. N-[(2-methylphenyl)(phenyl)methyl]urea, bearing an ortho-methyl group on the benzhydryl scaffold, may serve as a structural template for developing novel serine protease inhibitors. Procurement of this specific ortho-methyl isomer — rather than the para-methyl isomer (CHEMBL1373129) [4] — is critical for maintaining inhibitor–enzyme complementarity consistent with the established ortho > meta > para SAR trend.

Hepatic Monooxygenase Induction Studies Using Benzhydrylurea Probes

The benzhydrylurea class is well-characterized for its ability to induce the hepatic cytochrome P450-dependent monooxygenase system, a property that has been exploited pharmacologically with Galodif (m-Cl-benzhydrylurea) in clinical settings [2][5]. N-[(2-methylphenyl)(phenyl)methyl]urea, as a non-halogenated ortho-methyl-substituted member of this class, provides a structurally simpler probe for investigating the contribution of substituent position and electronic character to CYP induction potency. This compound allows researchers to dissect the ortho-position effect on enzyme induction independently of the halogen-dependent pharmacodynamic effects observed with meta-Cl-benzhydrylurea.

Physicochemical Comparator in Benzhydrylurea ADME/Tox Profiling Campaigns

With its predicted LogP of ~2.5 and molecular weight of 240.30 Da, N-[(2-methylphenyl)(phenyl)methyl]urea occupies a distinct physicochemical space within the benzhydrylurea series [1]. It can serve as a comparator compound alongside the unsubstituted parent benzhydrylurea (LogP 2.64, MW 226.27) and halogenated derivatives (e.g., meta-Cl-benzhydrylurea, MW 260.72) to establish structure–property relationships governing passive permeability, microsomal stability, and plasma protein binding. The ortho-methyl substituent's steric effect provides a valuable data point for computational ADME model training and validation within this chemotype.

Quote Request

Request a Quote for N-[(2-methylphenyl)(phenyl)methyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.